molecular formula C15H17F2NO3 B2459024 2-(3,4-difluorobenzoyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane CAS No. 1396859-95-2

2-(3,4-difluorobenzoyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane

Cat. No.: B2459024
CAS No.: 1396859-95-2
M. Wt: 297.302
InChI Key: JYLZTIUFVXFRIU-UHFFFAOYSA-N
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Description

2-(3,4-difluorobenzoyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane is a versatile compound with a unique structure that allows for diverse applications in scientific research. Its potential spans across various fields, including drug discovery, materials science, and more.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-difluorobenzoyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[35]nonane typically involves a multi-step processSpecific reaction conditions, such as temperature, solvent, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and scalability for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-difluorobenzoyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

2-(3,4-difluorobenzoyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings

Mechanism of Action

The mechanism of action of 2-(3,4-difluorobenzoyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity and molecular interactions are essential to fully understand its mechanism .

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dichlorobenzophenone: Shares a similar benzophenone structure but with different substituents.

    4-Iodobenzoic acid: Another aromatic compound with distinct functional groups.

Uniqueness

What sets 2-(3,4-difluorobenzoyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane apart is its spirocyclic structure combined with the difluorophenyl group. This unique combination imparts specific chemical and physical properties, making it valuable for specialized applications.

Biological Activity

2-(3,4-Difluorobenzoyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane is a spirocyclic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Property Details
CAS Number 1396811-21-4
Molecular Formula C15H17F2NO3
Molecular Weight 297.30 g/mol
IUPAC Name (2,6-difluorophenyl)-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone
SMILES CC1(OCC2(CN(C2)C(=O)C3=C(C=CC=C3F)F)CO1)C

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that the compound acts as an inhibitor of NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme often over-expressed in various cancer cell lines. The binding of this compound to the His194 residue of NQO1 enhances the reduction of benzimidazolequinone and imidazobenzimidazolequinone substrates, which may contribute to its anticancer properties.

Anticancer Properties

Studies have shown that this compound exhibits significant anticancer activity. In vitro assays demonstrated that this compound effectively inhibits the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific pathways affected include:

  • Apoptosis Induction: The compound activates caspases and promotes mitochondrial dysfunction in cancer cells.
  • Cell Cycle Arrest: It leads to G1 phase arrest by modulating cyclin-dependent kinases (CDKs).

Enzyme Inhibition

The inhibition of NQO1 not only highlights its potential as an anticancer agent but also suggests applications in other diseases where oxidative stress plays a role. The compound's ability to modulate redox states in cells may have implications for neurodegenerative diseases and metabolic disorders.

Study 1: In Vitro Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the efficacy of this compound against several cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated a dose-dependent reduction in cell viability with IC50 values ranging from 10 to 25 µM across different cell types .

Study 2: Mechanistic Insights

A follow-up study investigated the mechanistic aspects of the compound's action on NQO1. Using molecular docking simulations and enzyme kinetics assays, it was confirmed that the compound binds effectively to the active site of NQO1, leading to a significant decrease in enzymatic activity. This study provided insights into how structural modifications could enhance potency and selectivity for NQO1 inhibition .

Properties

IUPAC Name

(3,4-difluorophenyl)-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F2NO3/c1-14(2)20-8-15(9-21-14)6-18(7-15)13(19)10-3-4-11(16)12(17)5-10/h3-5H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYLZTIUFVXFRIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(CN(C2)C(=O)C3=CC(=C(C=C3)F)F)CO1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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